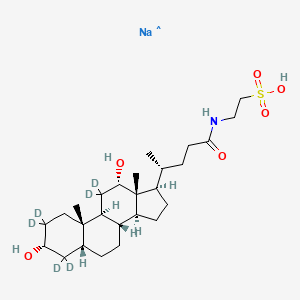
Taurodeoxycholate-d6 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taurodeoxycholate-d6 (sodium salt) is a deuterium-labeled derivative of taurodeoxycholate sodium salt. It is a bile salt-related anionic detergent used primarily for the isolation of membrane proteins, including inner mitochondrial membrane proteins . The deuterium labeling makes it particularly useful in various scientific research applications, especially in the field of drug development and pharmacokinetics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of taurodeoxycholate-d6 (sodium salt) involves the deuteration of taurodeoxycholate sodium salt. This process typically includes the incorporation of stable heavy isotopes of hydrogen (deuterium) into the taurodeoxycholate molecule . The reaction conditions often involve the use of deuterated reagents and solvents to achieve a high degree of deuterium incorporation .
Industrial Production Methods
Industrial production of taurodeoxycholate-d6 (sodium salt) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The compound is typically produced in powder form and stored under specific conditions to maintain its stability .
化学反応の分析
Types of Reactions
Taurodeoxycholate-d6 (sodium salt) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving the bile salt moiety are possible, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Strong nucleophiles like sodium methoxide are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted bile salts .
科学的研究の応用
Taurodeoxycholate-d6 (sodium salt) has a wide range of scientific research applications:
Chemistry: Used as a detergent in the isolation and study of membrane proteins.
Biology: Employed in studies involving membrane protein interactions and functions.
Medicine: Utilized in drug development, particularly in pharmacokinetic studies to trace the metabolic pathways of drugs.
Industry: Applied in the formulation of various biochemical assays and diagnostic tools
作用機序
The mechanism of action of taurodeoxycholate-d6 (sodium salt) involves its role as a detergent. It solubilizes membrane proteins by disrupting the lipid bilayer, allowing for the isolation and study of these proteins. The deuterium labeling also aids in tracing the compound in metabolic studies, providing insights into its pharmacokinetic and metabolic profiles .
類似化合物との比較
Similar Compounds
Taurochenodeoxycholic acid: Another bile acid with similar detergent properties.
Tauroursodeoxycholic acid: Known for its neuroprotective and anti-apoptotic properties.
Uniqueness
Taurodeoxycholate-d6 (sodium salt) is unique due to its deuterium labeling, which enhances its utility in pharmacokinetic studies. This labeling allows for precise tracing and quantitation in metabolic studies, making it a valuable tool in drug development .
Conclusion
Taurodeoxycholate-d6 (sodium salt) is a versatile compound with significant applications in scientific research. Its unique properties, particularly the deuterium labeling, make it an invaluable tool in various fields, including chemistry, biology, medicine, and industry.
特性
分子式 |
C26H45NNaO6S |
|---|---|
分子量 |
528.7 g/mol |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/t16-,17-,18-,19+,20-,21+,22+,23+,25+,26-;/m1./s1/i10D2,14D2,15D2; |
InChIキー |
DIBGIDJLTRRMCC-OZJSCCOISA-N |
異性体SMILES |
[2H]C1(C[C@]2([C@H](CC[C@@H]3[C@@H]2C([C@@H]([C@]4([C@H]3CC[C@@H]4[C@H](C)CCC(=O)NCCS(=O)(=O)O)C)O)([2H])[2H])C([C@@H]1O)([2H])[2H])C)[2H].[Na] |
正規SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


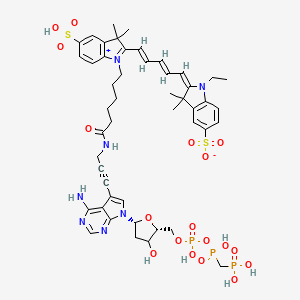
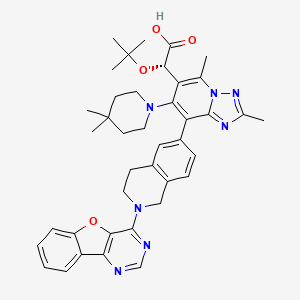
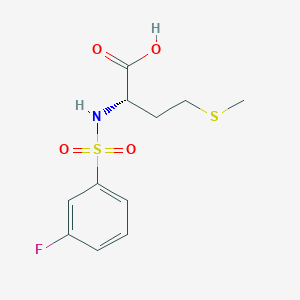
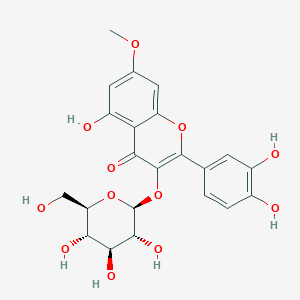

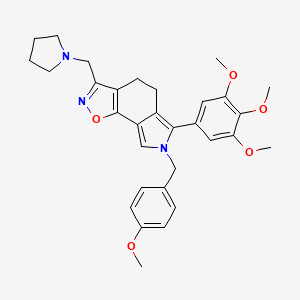
![dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B12392903.png)
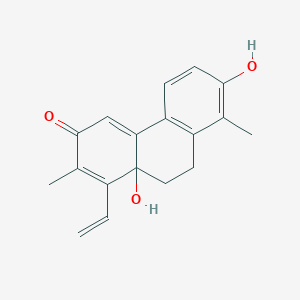
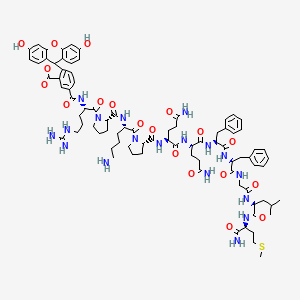
![(2S)-5,7-dihydroxy-2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12392929.png)
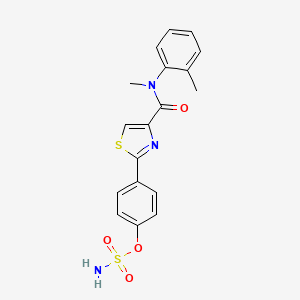
![4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;bromide](/img/structure/B12392943.png)
![1-[(2R,3S,5R)-3-amino-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12392952.png)

